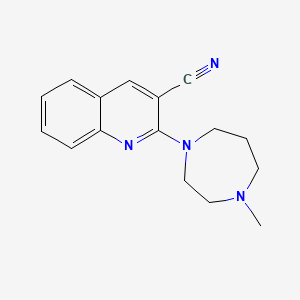

2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline derivatives, such as MDQ, has been a topic of interest in recent years . Various methods have been adopted for synthesis, including new strategies on par with the reported methods . For instance, novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .科学的研究の応用

Synthesis of Heterocyclic Compounds

Quinoline derivatives, including those related to "2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile," have been extensively researched for their synthetic applications. For instance, the synthesis of 3-Heteroaryl-1-methylpyridazino[3,4-b]quinoxalin-4(1H)-ones from 3-heteroaryl-1,2-diazepino[3,4-b]quinoxaline-5-carbonitriles demonstrates the versatility of quinoline derivatives in creating complex heterocyclic frameworks, which are valuable in drug development and material science (Kurasawa et al., 2005).

Photovoltaic Applications

Quinoline derivatives have found applications in the field of organic electronics, particularly in organic photovoltaic cells. The study on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, for example, highlights the potential of these compounds in enhancing the efficiency of solar cells through improved electronic properties (Zeyada et al., 2016).

Corrosion Inhibition

Quinoline derivatives are also investigated for their corrosion inhibition capabilities. Novel quinoline derivatives have been shown to act as effective corrosion inhibitors for mild steel in acidic media, presenting a potential application in industrial corrosion protection (Singh et al., 2016).

Protozoan Parasite Growth Inhibition

Further, quinoline derivatives are explored for their biological activity against protozoan parasites. Compounds such as "4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-6-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)quinoline-3-carbonitrile" have shown potent activity against pathogens responsible for diseases like human African trypanosomiasis (HAT), Chagas disease, and malaria, indicating their potential as scaffolds for lead discovery in antiparasitic drug development (Devine et al., 2015).

将来の方向性

The future directions for research on MDQ and similar quinoline derivatives are promising. These compounds have attracted considerable attention due to their potential in various significant fields . The study on N-heterocycles has dramatically increased due to its versatility and its distinctive battle which is associated with the bioassay and its interaction with the cells . This review will inspire synthetic as well as medicinal chemists who are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

作用機序

Target of Action

Quinoline derivatives have been known to interact with various biological targets, including the nmda receptor and the rna-dependent rna polymerase enzyme .

Mode of Action

It’s suggested that quinoline allied heterocycles have shown potential for hepatocyte growth inhibition .

Biochemical Pathways

Quinoline derivatives have been known to influence various biochemical pathways, including those involved in the hepatitis c virus .

特性

IUPAC Name |

2-(4-methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4/c1-19-7-4-8-20(10-9-19)16-14(12-17)11-13-5-2-3-6-15(13)18-16/h2-3,5-6,11H,4,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCQTBNFTSEISF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC3=CC=CC=C3C=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2990454.png)

![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2990456.png)

![(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2990465.png)

![3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2990467.png)

![4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2990471.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2990475.png)